molecular formula C7H6BFO4 B1592349 5-Carboxy-2-fluorophenylboronic acid CAS No. 874219-59-7

5-Carboxy-2-fluorophenylboronic acid

Cat. No. B1592349
M. Wt: 183.93 g/mol
InChI Key: YLZPFWJYAFZZHF-UHFFFAOYSA-N
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Description

5-Carboxy-2-fluorophenylboronic acid is a chemical compound .


Synthesis Analysis

The synthesis of 5-Carboxy-2-fluorophenylboronic acid is not well documented in the available resources .


Molecular Structure Analysis

The molecular formula of 5-Carboxy-2-fluorophenylboronic acid is C7H6BFO4 . The InChI key is OSMLMMRXRIGREO-UHFFFAOYSA-N .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 5-Carboxy-2-fluorophenylboronic acid .


Physical And Chemical Properties Analysis

5-Carboxy-2-fluorophenylboronic acid is a solid at 20 degrees Celsius .

Scientific Research Applications

Fluorescence Quenching and Optical Properties

  • Fluorescence Quenching in Boronic Acid Derivatives : Research by Geethanjali et al. (2015) explores the fluorescence quenching mechanism in boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid, at room temperature. This study contributes to understanding the quenching behavior and properties of similar compounds like 5-Carboxy-2-fluorophenylboronic acid (Geethanjali, Nagaraja, & Melavanki, 2015).

  • Optical Modulation in Phenyl Boronic Acid-Grafted Materials : Mu et al. (2012) demonstrate how phenyl boronic acids, including variants like 3-carboxy-5-fluoro-phenylboronic acid, can modulate the photoluminescence of single-walled carbon nanotubes, highlighting the potential application of such compounds in optical technologies (Mu et al., 2012).

Pharmaceutical and Biomedical Applications

  • Antiproliferative and Proapoptotic Properties in Cancer Therapy : Psurski et al. (2018) discuss the antiproliferative potential of phenylboronic acid derivatives, with implications for compounds like 5-Carboxy-2-fluorophenylboronic acid in experimental oncology, particularly in inducing apoptosis in cancer cells (Psurski et al., 2018).

  • Glucose Sensing and Diabetes Management : Cao et al. (2014) explore the use of 5-amino-2-fluorophenylboronic acid modified silver nanoparticles for glucose sensing, demonstrating the potential of boronic acid derivatives in medical fields like diabetes management (Cao et al., 2014).

Nanotechnology and Material Science

  • Application in Mesoporous Silica Nanoparticles : Chen et al. (2015) utilize 3-carboxy-5-nitrophenylboronic acid, a compound structurally related to 5-Carboxy-2-fluorophenylboronic acid, for functionalizing mesoporous silica nanoparticles. This application suggests potential uses in controlled drug delivery and imaging (Chen et al., 2015).

Electrochemistry and Sensor Technology

  • Electrochemical Detection of Saccharides : Li et al. (2013) highlight the use of 2-fluorophenylboronic acid and dopamine as a probe set for electrochemical detection of saccharides, indicating the scope of 5-Carboxy-2-fluorophenylboronic acid in similar sensor technologies (Li et al., 2013).

Safety And Hazards

The safety information available indicates that 5-Carboxy-2-fluorophenylboronic acid is classified as Acute Tox. 4 Oral, with hazard statements H302 . The signal word is Warning .

Future Directions

There is limited information available on the future directions of 5-Carboxy-2-fluorophenylboronic acid .

properties

IUPAC Name

3-borono-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BFO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZPFWJYAFZZHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619072
Record name 3-Borono-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Carboxy-2-fluorophenylboronic acid

CAS RN

874219-59-7
Record name 3-Borono-4-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874219-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Borono-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Carboxy-2-fluorophenylboronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To solution of 3-Bromo-4-fluoro-benzoic acid (1.0 eq) in THF (0.2M) at −78° C. was added n-BuLi (2.5M in Hex; 2.2 eq). The resulting mixture was stirred at −78° C. for 15 min then tri-isopropoxy borane (2.2 eq). The final mixture was stirred 1 h at −78° C. then 4 h at room temperature and finally poured in HCl (10%). After stirring for 12 h, THP was evaporated and the residual mixture was diluted with EtOAc. The organic extract was washed with HCl (10%), brine, dried over MgSO4, filtered and concentrated. The residue was suspended in EtOAc, stirred for 4 h and the desired compound was isolated by filtration.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Uozumi, T Osako - Synfacts, 2014 - thieme-connect.com
… Mesocellular siliceous foam (MCF) supported boronic acid 2 was prepared by amide condensation of MCF-supported propylamine 1 with 5-carboxy-2-fluorophenylboronic acid in the …
Number of citations: 0 www.thieme-connect.com

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